molecular formula C12H13Cl2NO2 B1490393 2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one CAS No. 2098138-79-3

2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

Cat. No. B1490393
CAS RN: 2098138-79-3
M. Wt: 274.14 g/mol
InChI Key: SEKSJMLWSJLJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a chlorinated derivative of a benzoxazepine. Benzoxazepines are a class of compounds that contain a seven-membered ring with one oxygen and one nitrogen atom, fused to a benzene ring . They are often used as building blocks in medicinal chemistry due to their ability to bind to various biological targets.


Molecular Structure Analysis

The benzoxazepine ring system is a bicyclic structure that includes a seven-membered ring fused to a benzene ring. The presence of chlorine atoms on the benzoxazepine ring and the propyl side chain could significantly affect the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing chlorine atoms and the electron-rich nitrogen and oxygen atoms in the benzoxazepine ring. These features could make the compound susceptible to nucleophilic substitution reactions, among others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoxazepine ring and the chlorine atoms could affect its solubility, stability, and other properties .

Scientific Research Applications

Crystal Structure and Molecular Interactions

Research has focused on the crystal structure and molecular interactions of compounds structurally related to 2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one. For example, the isomorphous but not strictly isostructural nature of compounds like 7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine and its chloro analogue has been studied, highlighting subtle differences in molecular conformations and intermolecular interactions (Blanco et al., 2012).

Hydrogen-Bonded Structures

Various substituted tetrahydro-1,4-epoxy-1-benzazepines have been examined for their hydrogen-bonded structures. This includes studies on how molecules are linked in different dimensions through hydrogen bonds, providing insights into the molecular arrangements and stability of these compounds (Gómez et al., 2009).

Synthesis and Structural Analysis

There has been significant focus on the synthesis and structural analysis of various benzazepine derivatives. For instance, studies have been conducted on the synthesis of compounds like 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and its analogues, providing key insights into the crystallization and molecular structure of these compounds (Macías et al., 2011).

Substituent Effects on Molecular Structure

The effects of different substituents on the molecular structure and configuration of tetrahydro-1,4-epoxy-1-benzazepines have been extensively studied. This research sheds light on how changes in peripheral substituents can significantly impact the molecular configuration and supramolecular aggregation of these compounds (Acosta et al., 2008).

Hydrogen-Bonded Supramolecular Assembly

Studies have also been conducted on the hydrogen-bonded supramolecular assembly of tetrahydro-1,4-epoxy-1-benzazepines with different substituents. These investigations are crucial for understanding the intermolecular interactions and the formation of complex molecular structures (Blanco et al., 2012).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. The specific hazards would depend on various factors, including its reactivity and potential biological activity .

Future Directions

The study of benzoxazepines and their derivatives is a rich field with potential for discovering new medicinal agents. Future research could explore the synthesis of this compound and its analogs, their biological activity, and their potential uses in medicine .

properties

IUPAC Name

2-chloro-1-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c1-8(13)12(16)15-4-5-17-11-3-2-10(14)6-9(11)7-15/h2-3,6,8H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEKSJMLWSJLJBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOC2=C(C1)C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Reactant of Route 5
2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one
Reactant of Route 6
2-Chloro-1-(7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.